molecular formula C15H14O B8499025 3-(3-Biphenylyl)propanal

3-(3-Biphenylyl)propanal

Cat. No. B8499025
M. Wt: 210.27 g/mol
InChI Key: JCFUBJSIMQRJLI-UHFFFAOYSA-N
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Patent
US07572817B2

Procedure details

To a solution of 3-iodo-1,1′-biphenyl (0.964 g, 3.44 mmol) and tetrabutylammonium chloride (0.956 g, 3.44 mmol) in dry DMF (3 mL) was added alkyl alcohol (0.351 mL, 5.16 mmol), sodium hydrogencarbonate (0.723 g, 8.60 mmol), and palladium(II) acetate (31 mg, 0.14 mmol), and the mixture was stirred at room temperature for 18 h. The reaction mixture was then diluted with EtOAc and the solid material filtered off (Celite). The filtrate was washed with water three times, dried (Na2SO4) and concentrated. Flash chromatography (heptan/tert-butyl methyl ether, 4:1) of the residue gave 3-(1,1′-biphenyl-3-yl)propanal (0.601 g, 83%).
Quantity
0.964 g
Type
reactant
Reaction Step One
[Compound]
Name
alkyl alcohol
Quantity
0.351 mL
Type
reactant
Reaction Step One
Quantity
0.723 g
Type
reactant
Reaction Step One
Quantity
0.956 g
Type
catalyst
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[C:14](=[O:17])([O-])O.[Na+].[CH3:19][CH2:20]OC(C)=O>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.CN(C=O)C.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:4]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=[C:2]([CH2:19][CH2:20][CH:14]=[O:17])[CH:3]=1 |f:1.2,4.5,7.8.9|

Inputs

Step One
Name
Quantity
0.964 g
Type
reactant
Smiles
IC=1C=C(C=CC1)C1=CC=CC=C1
Name
alkyl alcohol
Quantity
0.351 mL
Type
reactant
Smiles
Name
Quantity
0.723 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
0.956 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
3 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
31 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid material filtered off (Celite)
WASH
Type
WASH
Details
The filtrate was washed with water three times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC(=CC=C1)CCC=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.601 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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